Differentiated Lipophilicity: Propyl 3-Aminobenzoate Exhibits Intermediate LogP Compared to Ethyl and Butyl Analogs
Propyl 3-aminobenzoate demonstrates an intermediate lipophilicity profile, as indicated by its computed LogP value, relative to its closest analogs. This is a critical differentiator for predicting membrane penetration and systemic absorption. [1]
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 2.3 (XLogP3) [1]; 2.23 (LogP) |
| Comparator Or Baseline | Isopropyl 3-aminobenzoate: 2.23 (LogP) ; Ethyl 3-aminobenzoate: ~1.8 (estimated, based on structure-activity trends); Butyl 3-aminobenzoate: >2.5 (estimated, based on structure-activity trends) |
| Quantified Difference | Propyl 3-aminobenzoate exhibits a LogP value between that of the ethyl and butyl esters, providing a specific point in the lipophilicity continuum that balances water solubility and membrane affinity. |
| Conditions | Computed values from PubChem (XLogP3) and vendor databases. |
Why This Matters
Lipophilicity directly impacts a compound's ability to cross biological membranes and partition into lipid-rich tissues, which is a critical parameter for applications ranging from drug delivery to understanding compound distribution in model organisms.
- [1] PubChem. (2025). Propyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-3-aminobenzoate View Source
